molecular formula C10H15N3O2 B7791674 6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7791674
M. Wt: 209.24 g/mol
InChI Key: CLKHEAARQJQJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a cyclohexyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of cyclohexylamine with a suitable pyrimidine precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the pyrimidine ring or the cyclohexyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclohexyl derivatives.

Scientific Research Applications

6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-cyclohexylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness could influence its reactivity and biological activity.

Properties

IUPAC Name

6-amino-1-cyclohexylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKHEAARQJQJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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